Isofebrifugine
Description
Historical Context of Isofebrifugine (B1241856) Discovery and Early Investigations
The journey of this compound from a component of a traditional herbal remedy to a subject of modern scientific inquiry is a compelling narrative in the field of pharmacognosy and medicinal chemistry. Early investigations were closely linked to its more studied isomer, febrifugine (B1672321), and the plant from which they were both derived.
This compound is a naturally occurring quinazolinone alkaloid. researchgate.netmedchemexpress.com It was first identified as one of the active principles, alongside febrifugine, isolated from the roots and leaves of Dichroa febrifuga Lour, a plant known in traditional Chinese medicine as Chang Shan. researchgate.netajpp.innih.govnih.gov This plant belongs to the Saxifragaceae family. dagonuniversity.edu.mm The initial isolation and description of febrifugine and this compound as the active components against malaria occurred in the late 1940s. ajpp.inresearchgate.net Subsequent research has also identified the presence of these alkaloids in other related species, such as those belonging to the Hydrangea family, including Hydrangea macrophylla and Hydrangea umbellata. biodeep.cnrsc.orgthieme-connect.de The concentration of febrifugine and this compound in D. febrifuga has been found to be around 0.02-0.05% in the roots and 0.5-0.7% in the leaves. ajpp.in The structural elucidation of this compound proved to be complex, with its absolute structure being corrected in 1999. rsc.orgpharm.or.jp It is known that febrifugine and this compound can interconvert in solution through a retro-aza-Michael reaction. nih.govwhiterose.ac.uk
For centuries, the roots of Dichroa febrifuga (Chang Shan) have been utilized in traditional Chinese medicine to treat fevers associated with malaria. researchgate.netajpp.in The plant's extracts were found to have potent activity against malarial parasites. whiterose.ac.uk The discovery that febrifugine and its isomer, this compound, were the active compounds responsible for this antimalarial effect sparked significant interest in the scientific community. researchgate.netwhiterose.ac.uk This transition from a traditional ethnopharmacological remedy to the identification of its active constituents exemplifies a classic paradigm in natural product drug discovery. mdpi.comresearchgate.net The potent biological activity of these alkaloids has made them lead compounds in the development of new therapeutic agents. whiterose.ac.uk However, the clinical utility of the parent compounds has been limited by side effects. researchgate.netajpp.in This has driven extensive research into synthesizing analogues with improved therapeutic profiles, a common strategy in modern drug discovery. researchgate.netcellmolbiol.org
Position of this compound within the Quinazolinone Alkaloid Class
This compound is classified as a quinazolinone alkaloid. researchgate.netmedchemexpress.comajpp.in The quinazolinone core is a key structural feature of many biologically active compounds, both natural and synthetic. mdpi.com Quinazolinones are oxidized forms of quinazolines and are prevalent in over 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. mdpi.com Specifically, this compound is a 4(3H)-quinazolinone derivative, a class of compounds known for a wide range of pharmacological activities. mdpi.com It shares this classification with its isomer, febrifugine. biodeep.cn The quinazolinone structure, particularly with substitutions at various positions, is recognized as a "privileged structure" in drug development due to its stability and diverse biological potential. mdpi.com
Overview of Research Trajectories for this compound and its Analogues
Research on this compound and its analogues has followed several key trajectories, largely driven by the potent antimalarial activity of the parent compound and the need to mitigate its undesirable side effects. researchgate.netajpp.in A major focus has been the total synthesis of this compound and febrifugine, which has not only confirmed their complex stereochemistry but also enabled the creation of novel derivatives. rsc.orgwhiterose.ac.uk
A significant portion of the research has been dedicated to the design and synthesis of febrifugine and this compound analogues with the aim of separating the desired therapeutic effects from toxicity. ajpp.innih.gov This has involved structural modifications at the quinazoline (B50416) ring, the piperidine (B6355638) ring, and the linker connecting them. researchgate.net One of the most notable analogues is halofuginone (B1684669), a halogenated derivative of febrifugine. researchgate.net Research has also explored the creation of deoxyfebrifugine and other analogues with altered ring structures. ajpp.inthieme-connect.de The evaluation of these new compounds for their biological activity, including antimalarial and other potential therapeutic properties like anticancer effects, remains an active area of investigation. nih.govnih.govcellmolbiol.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
32434-44-9 |
|---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[[(2S,3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16-/m0/s1 |
InChI Key |
YLYLCQRQSRDSQR-DZKIICNBSA-N |
SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@](O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
Canonical SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Isofebrifugine
Early Structural Proposals and Subsequent Revisions for Isofebrifugine (B1241856) and Febrifugine (B1672321)
The initial efforts to determine the structures of febrifugine and this compound date back to the mid-20th century. Early synthetic work by Baker and his colleagues led them to propose a specific relative stereochemistry for the 2,3-disubstituted piperidine (B6355638) ring, assigning a cis-configuration to the natural isomer of febrifugine. This assignment was based on the synthetic intermediates and pathways they developed. Consequently, the stereochemistry of febrifugine was reported as (2'S, 3'R) and that of its isomer, this compound, as (2'R, 3'R).
However, these early assignments were later called into question. The stereochemical complexities and the potential for isomerization during synthesis and analysis were not fully appreciated at the time. It was not until decades later that unambiguous, modern synthetic methods would definitively correct the historical record. Laboratory synthesis ultimately proved that the originally reported stereochemistry was incorrect.
The turning point came with advanced catalytic asymmetric synthesis, which allowed for precise control over the formation of chiral centers. This modern approach provided the irrefutable evidence needed to revise the absolute configurations of both molecules, establishing a new and accurate structural understanding.
Definitive Absolute Configuration Determination through Asymmetric Synthesis
The conclusive determination of the absolute stereochemistry of this compound and febrifugine was achieved through catalytic asymmetric synthesis. This powerful strategy in organic chemistry enables the synthesis of a specific stereoisomer of a chiral molecule from achiral starting materials.
In a landmark study by Kobayashi and colleagues in 1999, an efficient and unambiguous total asymmetric synthesis of both alkaloids was accomplished. Their synthetic route utilized a tin(II)-mediated catalytic asymmetric aldol (B89426) reaction as a key step to establish the initial chiral center with high control. A subsequent novel, aqueous Mannich-type reaction was developed to construct the critical piperidine ring structure.
By completing the synthesis and comparing the properties of the synthetic molecules with those of the natural alkaloids, the researchers definitively overturned the previous assignments. Their work established the correct absolute configuration of natural (+)-isofebrifugine as (2'S, 3'S) and that of natural (+)-febrifugine as (2'R, 3'S). This pivotal work not only corrected a long-standing error in the chemical literature but also demonstrated the power of asymmetric synthesis in the structural elucidation of complex natural products.
| Compound | Previously Reported Configuration | Corrected Absolute Configuration |
|---|---|---|
| Febrifugine | (2'S, 3'R) |
Advanced Synthetic Methodologies for Isofebrifugine and Its Core Scaffolds
Total Synthesis of Isofebrifugine (B1241856) (Racemic and Enantioselective Approaches)
The total synthesis of this compound has been approached through both racemic and enantioselective strategies. Early efforts focused on constructing the molecule as a racemic mixture, while later, more sophisticated methods enabled the selective synthesis of the specific enantiomer corresponding to the natural product. These efforts were crucial, as they ultimately led to the correction of the initially misassigned absolute stereochemistry of febrifugine (B1672321) and this compound. nih.govacs.org
Initial forays into the synthesis of this compound provided racemic mixtures of the compound, known as (±)-isofebrifugine or dl-isofebrifugine. A notable early synthesis reported in 1999 utilized an unconventional Claisen rearrangement of an allyl enol ether, followed by a stereoselective reduction of the resulting 2-allyl-3-piperidone intermediate to establish the core piperidine (B6355638) structure. jst.go.jppharm.or.jp This route was designed to be widely applicable for creating derivatives needed for structure-activity relationship studies. pharm.or.jp
The key features of this racemic synthesis included:
Key Intermediate : An N-benzyloxycarbonyl (Z) protected piperidine derivative containing an allyl group, which serves as a three-carbon precursor to the side chain. pharm.or.jp
Cyclization Strategy : Bromoetherification of the intermediate using N-bromosuccinimide (NBS) yielded an octahydrofuro[3,2-b]pyridine (B59362) system. pharm.or.jp
Final Steps : Subsequent dehydrobromination, bromohydration, and condensation with the quinazolinone moiety afforded the protected dl-isofebrifugine. The final product, (±)-isofebrifugine, was obtained after hydrogenolysis and isomerization from (±)-febrifugine. pharm.or.jp
This approach was significant for its high diastereoselectivity and its avoidance of particularly toxic or expensive reagents that had been used in previous attempts. pharm.or.jp
The demand for enantiomerically pure this compound prompted the development of catalytic asymmetric syntheses. These methods employ chiral catalysts to control the stereochemical outcome of key bond-forming reactions, allowing for the efficient construction of the molecule from simple, achiral starting materials. nih.govacs.orgresearchgate.net A landmark achievement in this area was a catalytic asymmetric synthesis that not only produced this compound efficiently but also led to the revision of its absolute configuration to (2'S,3'S). nih.govacs.org
Metal-mediated catalysis has been fundamental to the asymmetric synthesis of this compound's core structure. A pivotal strategy involved a tin(II)-mediated asymmetric aldol (B89426) reaction as a key step. nih.govacs.orgresearchgate.net This reaction established a critical stereocenter in high yield and with excellent diastereo- and enantioselectivity. acs.org The catalyst was a chiral tin(II) Lewis acid generated from tin(II) triflate, a chiral diamine, and tin(II) oxide. acs.org Other transition metals, such as molybdenum, have been utilized in related syntheses for forming the quinazolinone portion of the molecule. jst.go.jp
| Catalyst/Reagent | Reaction Type | Key Transformation | Significance | Reference |
|---|---|---|---|---|
| Chiral Tin(II) Lewis Acid | Asymmetric Aldol Reaction | Reaction of 3-(tert-butyldimethysiloxy)propanal with a silylated ketene (B1206846) acetal | Established a key chiral center with high diastereo- and enantioselectivity (syn/anti = 95/5, syn ≥ 96% ee). | acs.org |
| Molybdenum Hexacarbonyl | Carbonylative Reaction | Synthesis of 2-hydroxy-3-alkyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | Demonstrates a method for constructing the quinazolinone ring system. | jst.go.jp |
| Palladium Reagents | Biaryl Coupling | Used in the synthesis of the quinazolinone portion of febrifugine analogues. | Enables efficient construction of the heterocyclic core. | u-toyama.ac.jp |
Chemoenzymatic strategies have provided an alternative and environmentally benign route to chiral intermediates for this compound synthesis. One notable approach utilized the enzymatic reduction of a ketone intermediate using Baker's yeast (Saccharomyces cerevisiae). u-toyama.ac.jp This biocatalytic step creates the desired stereochemistry at the hydroxyl-bearing carbon of the piperidine ring. Furthermore, other enzymes, such as lipases, have been employed for the kinetic resolution of racemic intermediates. For instance, Candida antarctica lipase (B570770) B has been used to resolve a key racemic alcohol in the synthesis of halofuginone (B1684669), a closely related analogue. researchgate.net These methods highlight the power of biocatalysis in achieving high enantioselectivity in the synthesis of complex molecules. u-toyama.ac.jpresearchgate.net
A significant innovation in the asymmetric synthesis of this compound was the development of a novel Mannich-type reaction performed in water. nih.govacs.org When conventional methods for this key transformation proved unsatisfactory, a Lewis acid-surfactant combined catalyst (LASC) was developed. nih.govacs.org This catalyst, comprising a Lewis acid like scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃) and a surfactant, enables the reaction to proceed efficiently in an aqueous medium. nih.govwhiterose.ac.uku-tokyo.ac.jp The LASC-mediated three-component reaction of an aldehyde, an amine, and a vinyl ether furnished the key β-amino ketone intermediates in high yields, which were then cyclized to form the piperidine ring. nih.govacs.org
| Catalyst System | Reaction Type | Key Reactants | Significance | Reference |
|---|---|---|---|---|
| Lewis Acid-Surfactant Combined Catalyst (LASC) | Aqueous Mannich-type Reaction | Aldehyde, amine, and vinyl ether | Overcame issues with conventional methods; enabled a key C-C and C-N bond formation in water. | nih.govacs.org |
| Ytterbium triflate (Yb(OTf)₃) | Three-component coupling | Aldehyde, 2-methoxyaniline, 2-methoxypropene | A lanthanide-catalyzed approach to a key Mannich-type adduct in aqueous THF. | whiterose.ac.uk |
| Scandium triflate (Sc(OTf)₃) | Nucleophilic Substitution | 2-Acyloxypiperidines and silyl (B83357) enolates | Catalyzed the diastereoselective formation of the 2,3-disubstituted piperidine core. | researchgate.net |
A formal synthesis constitutes the synthesis of a known, late-stage intermediate that has previously been converted to the final natural product. A formal synthesis of this compound was achieved using a stereoselective intramolecular Michael addition as the key step. researchgate.net This approach offers an alternative strategy for constructing the piperidine core.
The key aspects of this formal synthesis include:
Starting Material : The synthesis commenced from the chiral pool starting material, D-mannitol. researchgate.netmedcraveonline.com
Key Reaction : The crucial step was an intramolecular aza-Michael reaction of an amino-enoate intermediate, which was treated with sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) to induce cyclization. researchgate.net
Outcome : This cyclization stereoselectively formed the desired cis-2,3-disubstituted piperidine scaffold, a known precursor to this compound. researchgate.net
This route demonstrates the utility of the intramolecular Michael addition for the stereocontrolled synthesis of the piperidine ring system central to this compound. researchgate.net
| Synthetic Stage | Description | Reference |
|---|---|---|
| Starting Material | D-mannitol, a readily available chiral precursor. | researchgate.netmedcraveonline.com |
| Key Strategy | Stereoselective intramolecular aza-Michael addition. | researchgate.netmedcraveonline.com |
| Key Intermediate Formed | A protected 2,3-disubstituted piperidine which is a known precursor to this compound. | researchgate.net |
Stereoselective Key Steps in this compound Synthesis
The absolute and relative stereochemistry of the piperidine ring is crucial for the biological activity of this compound. Consequently, total syntheses of the molecule have hinged on carefully designed stereoselective transformations to install the correct configuration at the C2 and C3 positions.
A notable strategy involves the stereoselective intramolecular Michael addition . In one formal synthesis, D-mannitol was used as a chiral starting material to construct a precursor that, when treated with sodium hydride (NaH) in tetrahydrofuran (THF), underwent a base-induced intramolecular Michael addition. researchgate.net This key cyclization step proceeded with high diastereoselectivity, favoring the desired cis-isomer for the piperidine ring formation. researchgate.net
Another powerful approach is the asymmetric reduction of a piperidone intermediate . Takeuchi et al. demonstrated a highly effective method using a reductive dynamic optical resolution. rsc.org A racemic 2-allyl-3-piperidone derivative was subjected to reduction using baker's yeast, which selectively produced the chiral (2S, 3S)-piperidin-3-ol with high enantiomeric excess. rsc.orgwhiterose.ac.uk This enzymatic reduction was pivotal in establishing the absolute configuration of this compound. whiterose.ac.uk Computational studies suggested that the precursor piperidone exists predominantly in a conformation with the allyl group in an axial position, which dictates the stereochemical outcome of the hydride attack. pharm.or.jp
Catalytic asymmetric aldol reactions have also been employed to set key stereocenters early in the synthesis. Kobayashi et al. utilized a tin(II)-mediated catalytic asymmetric aldol reaction as a primary key step to produce a chiral aldehyde intermediate with high diastereoselectivity and enantioselectivity. nih.gov This aldehyde then served as a cornerstone for constructing the piperidine ring.
More recent innovations include the use of organometallic complexes. A novel "homo-SN2'-like" direct nucleophilic addition to a neutral η³-allylmolybdenum complex was developed as a key carbon-carbon bond-forming reaction. This transformation occurred with excellent anti-stereoselectivity, enabling an enantiocontrolled total synthesis of (+)-isofebrifugine. nih.gov
| Key Stereoselective Step | Reagent/Catalyst | Substrate Type | Key Outcome/Selectivity | Reference |
|---|---|---|---|---|
| Intramolecular Michael Addition | Sodium Hydride (NaH) | Acyclic amino-enone | Forms cis-piperidone with 8:2 diastereomeric ratio (dr) | researchgate.net |
| Reductive Dynamic Optical Resolution | Baker's Yeast | Racemic 2-allyl-3-piperidone | Produces chiral piperidin-3-ol in high enantiomeric excess (ee) | rsc.org |
| Catalytic Asymmetric Aldol Reaction | Tin(II)-based catalyst | Achiral aldehyde and silyl enol ether | High diastereo- and enantioselectivity for chiral aldehyde intermediate | nih.gov |
| "Homo-SN2'-like" Nucleophilic Addition | TpMo(CO)2 complex | η³-Allylmolybdenum complex | Excellent anti-stereoselectivity for C-C bond formation | nih.gov |
Synthesis of this compound Precursors and Intermediates
The synthesis of this compound relies on the preparation of two main building blocks: the substituted piperidine alcohol and the quinazolinone moiety. Various routes have been developed to access these key intermediates from simple, often chiral, starting materials.
The piperidine core has been synthesized from several precursors. A common approach begins with 3-hydroxypyridine . This starting material can be reduced and allylated to form a 2-allyl-N-benzyl derivative. pharm.or.jp A subsequent Lewis acid-catalyzed Claisen rearrangement unconventionally affords a 2-allyl-3-piperidone derivative, a crucial intermediate for the synthesis. pharm.or.jp
An alternative chiral pool approach starts from D-mannitol . Through a sequence of protection, oxidation, and amination steps, D-mannitol is converted into an acyclic azido-epoxide intermediate, which is then set up for the key stereoselective intramolecular Michael addition to form the piperidone ring. researchgate.net
Glutarimide derivatives also serve as valuable precursors. For instance, (S)-N-(4-methoxybenzyl)-3-silyloxyglutarimide, derived from (S)-glutamic acid, can undergo a regio- and diastereoselective reduction followed by treatment with methanol (B129727) and montmorillonite (B579905) clay (K-10) to yield a single diastereomer of an N,O-acetal. thieme-connect.comcapes.gov.br This N,O-acetal can then be allylated to introduce the side chain necessary for completing the piperidine skeleton. thieme-connect.com
The quinazolinone moiety is typically prepared separately. A frequent starting material is 2-aminobenzonitrile (B23959) , which can undergo hydration to the corresponding anthranilamide, followed by cyclization with an appropriate C1 source. niscpr.res.in For instance, condensation with triethyl orthoformate can form the quinazolinone ring. whiterose.ac.uk Another route involves the reaction of 2-aminobenzamides with various reagents. The final coupling of the piperidine and quinazolinone fragments is often achieved via nucleophilic substitution, where an activated piperidine intermediate (e.g., an α-bromoketone) reacts with 4-hydroxyquinazoline (B93491) in the presence of a base. whiterose.ac.uknih.govnih.gov
| Precursor/Intermediate | Typical Starting Material | Key Transformation(s) | Reference |
|---|---|---|---|
| (2S, 3S)-Piperidin-3-ol | 3-Hydroxypyridine | Claisen rearrangement; Yeast-mediated reduction | rsc.orgpharm.or.jp |
| cis-Piperidone | D-Mannitol | Oxidation; Intramolecular Michael addition | researchgate.net |
| 6-allyl-5-silyloxy-2-piperidinone | (S)-Glutamic Acid | Cyclization to glutarimide; Diastereoselective reduction; Allylation | thieme-connect.com |
| 4-Hydroxyquinazoline | 2-Aminobenzonitrile | Hydration; Condensation/cyclization | whiterose.ac.ukniscpr.res.in |
Methodological Innovations in Quinazolinone and Piperidine Moiety Construction
Continuous efforts in synthetic organic chemistry have led to significant methodological innovations for constructing the quinazolinone and piperidine scaffolds, moving beyond classical methods to more efficient and versatile catalytic systems.
Quinazolinone Moiety Construction: While classical methods like the Niementowski reaction exist, modern approaches offer milder conditions and broader substrate scope. researchgate.net
Metal-Catalyzed Reactions: Palladium- and copper-catalyzed coupling reactions are now widely used. mdpi.comujpronline.com For example, palladium-catalyzed methods can synthesize quinazolin-4(3H)-ones from 2-aminobenzamides and aryl halides. mdpi.com Copper-catalyzed protocols allow for the reaction of 2-arylindoles with amines or the coupling of 2-halobenzamides with nitriles to construct the quinazolinone core. organic-chemistry.org
Transition-Metal-Free Synthesis: Innovations include the development of transition-metal-free protocols. One such method involves a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization, using cesium carbonate (Cs2CO3) in dimethyl sulfoxide (B87167) (DMSO). acs.org
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields. niscpr.res.in An environmentally benign approach utilizes sodium perborate (B1237305) as a catalyst in a microwave-prompted sequence starting from 2-aminobenzonitrile and various aldehydes. niscpr.res.in
Electrochemical Synthesis: An emerging green chemistry approach involves the electrochemical synthesis of quinazolinones from 2-aminobenzamides and alkenes, which proceeds without the need for metals or external catalysts. researchgate.net
Piperidine Moiety Construction: The synthesis of highly substituted piperidines, a common motif in pharmaceuticals, has seen remarkable advancements. mdpi.comnih.gov
Asymmetric Cyclization: A variety of asymmetric cyclization strategies have been developed. These include intramolecular aza-Michael reactions using cinchona-based organocatalysts to form the piperidine ring with high enantioselectivity (up to 99% ee). researchgate.net
Enzymatic Kinetic Resolution (EKR): EKR provides a powerful method for accessing enantiomerically pure intermediates. For instance, the kinetic resolution of a racemic allylic alcohol using Candida antarctica lipase B, combined with a cross-metathesis sequence, has been used to prepare a key chiral enone intermediate for the synthesis of febrifugine analogues. researchgate.net
Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a direct and practical method to access complex piperidines. whiterose.ac.uk This approach often yields cis-piperidines diastereoselectively, which can then be epimerized to their trans-counterparts under basic conditions. whiterose.ac.uk
Modular C-H Functionalization: A recent breakthrough combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This two-step, modular approach simplifies the construction of complex piperidines, reducing the number of synthetic steps and avoiding the use of expensive precious metal catalysts like palladium. news-medical.net
Derivatives and Analogues of Isofebrifugine: Design and Synthetic Exploration
Rational Design Principles for Isofebrifugine (B1241856) Analogues
The design of this compound analogues is guided by key structural insights aimed at enhancing efficacy and reducing toxicity. nih.govru.nl A primary concern with febrifugine (B1672321), the more studied isomer, is its potential for metabolism by cytochrome P-450 enzymes into a toxic arene oxide. nih.gov Consequently, a major strategy involves modifying the quinazolinone ring to block this metabolic pathway. nih.gov This includes the introduction of electron-withdrawing groups or additional nitrogen atoms to increase the oxidation potential of the aromatic system. nih.gov Molecular modeling and docking studies further aid in the rational design process, allowing for the selection of promising derivatives for synthesis and evaluation. nih.gov
The quinazolinone moiety is crucial for the biological activity of this compound and its analogues. whiterose.ac.ukajpp.in Modifications to this ring system have been a primary focus of research. Studies have shown that analogues with a modified or unmodified 4-quinazolinone ring retain activity, indicating its importance. ajpp.in
Key modifications include:
Substitution on the Aromatic Ring: Introducing substituents at positions 5, 6, and 7 of the quinazoline (B50416) ring has been shown to increase antimalarial activity. ajpp.in For instance, the introduction of a fluorine atom has yielded analogues with higher antimalarial activity, although sometimes accompanied by increased toxicity. ajpp.in Halogenated derivatives, such as halofuginone (B1684669) (a halogenated derivative of febrifugine), were developed to reduce metabolic vulnerability and have shown significant biological activity. researchgate.net
Blocking Metabolic Oxidation: To prevent the formation of toxic arene oxide metabolites, analogues have been designed with bulky groups or electron-withdrawing groups at the C-5 and/or C-6 positions. nih.gov Additionally, introducing an extra nitrogen atom at positions 5, 6, 7, or 8 of the quinazolinone ring has been explored to hinder oxidation. nih.gov
Isosteric Replacement: The nitrogen atoms of the quinazolinone ring are considered important for activity. whiterose.ac.uk Some research has explored replacing the quinazolinone ring with other heterocyclic systems to probe the importance of this moiety. whiterose.ac.uk
Table 1: Examples of Quinazolinone Ring Modifications in this compound Analogues
| Modification | Rationale | Observed Effect on Activity | Reference(s) |
| Fluorination | Enhance potency | Increased antimalarial activity, sometimes with increased toxicity | ajpp.in |
| Introduction of bulky/electron-withdrawing groups at C-5/C-6 | Block metabolic oxidation | Maintained or improved activity with potentially lower toxicity | nih.gov |
| Addition of a nitrogen atom to the aromatic ring | Hinder metabolic oxidation | Maintained activity | nih.gov |
| Replacement of the quinazolinone ring | Investigate the importance of the heterocyclic core | Loss of selectivity against P. falciparum | whiterose.ac.uk |
The linker connecting the quinazolinone ring and the piperidine (B6355638) system plays a critical role in the molecule's activity. Research has shown that modifications to the side chain attached to the N-3 position of the quinazolinone ring can lead to inactive compounds. ajpp.in
Specifically, altering the length of the carbon chain that links the piperidine and quinazolinone structures has been investigated. Studies have found that increasing the length of this deoxygenated linker results in a complete loss of antimalarial activity. whiterose.ac.ukajpp.in This suggests that the specific length and conformation of the linker are crucial for proper binding to the biological target.
The piperidine ring is another essential component for the biological activity of this compound analogues. ajpp.in Modifications to this ring system have been explored, but often result in a decrease or loss of activity.
Key findings include:
Ring Size: The size of the piperidine ring is crucial for activity. ajpp.in
Hydroxyl Group: The hydroxyl group on the piperidine ring is considered essential for antimalarial activity. ajpp.in Analogues lacking this group have been synthesized and studied. researchgate.net
Nitrogen Atom: The basic nitrogen atom within the piperidine ring is critical for activity. ajpp.in Attaching electron-withdrawing groups to this nitrogen has been shown to decrease activity. nih.gov
Condensation Products: Condensation of this compound with acetone (B3395972) can lead to derivatives with retained, and sometimes potent, antimalarial activity. ru.nlacs.org
To explore the structural requirements of the quinazolinone moiety, analogues incorporating other heteroaromatic systems have been synthesized. For example, replacing the quinazolinone ring with a thienopyrimidine system has yielded a potent antimalarial candidate with high therapeutic selectivity. researchgate.net However, replacement with other systems has sometimes led to a loss of selectivity against the malaria parasite, underscoring the importance of the quinazolinone core. whiterose.ac.uk
The introduction of substituted aromatic systems, particularly on the quinazolinone ring, has been a fruitful strategy. As mentioned previously, substitutions with halogens or methylenedioxy groups have led to analogues with enhanced antimalarial properties. ajpp.in
Synthetic Strategies for this compound Analogues
The synthesis of this compound and its analogues presents significant challenges due to the presence of multiple stereocenters. Various synthetic strategies have been developed to access these complex molecules and to enable the creation of diverse libraries of analogues for biological evaluation.
A common approach involves the coupling of a pre-functionalized quinazolinone moiety with a suitable piperidine derivative. whiterose.ac.uk The synthesis of the quinazolinone portion can be achieved through methods like the Niementowski reaction, starting from the corresponding substituted anthranilic acid. researchgate.net The piperidine fragment is often synthesized from chiral precursors or through asymmetric reactions to control the stereochemistry. researchgate.net
A key step in many synthetic routes to this compound analogues is the formation of the bond between the N-3 position of the quinazolinone ring and the side chain. This is often achieved through an N-alkylation reaction.
One strategy involves the N-alkylation of a 4(3H)-quinazolinone with a protected bromomethyl-substituted piperidine derivative, followed by a deprotection step to reveal the final analogue. researchgate.net This method allows for the late-stage introduction of the piperidine moiety, facilitating the synthesis of a variety of analogues from a common quinazolinone precursor. The use of protecting groups on the piperidine nitrogen, such as a carbobenzyloxy (Cbz) group, is common to prevent side reactions, with a final deprotection step to yield the target compound. researchgate.net
Coupling Reactions and Cyclization Methods
The synthesis of this compound and its analogues relies on key coupling reactions to connect the quinazolinone and piperidine moieties. A frequently employed strategy involves the coupling of a suitably substituted quinazolinone with a piperidine-containing fragment. For instance, the final coupling steps in one total synthesis route involved reacting bromoacetone (B165879) with 4-hydroxyquinazoline (B93491) under basic conditions to yield this compound without isomerization. researchgate.netacs.org Another approach utilized a cross-coupling reaction between 4-hydroxyquinazoline and a piperidine derivative in the presence of potassium carbonate. whiterose.ac.uk
Palladium-assisted biaryl coupling reactions have also been instrumental in synthesizing the core structures of related alkaloids. u-toyama.ac.jp The Eschenmoser sulfide (B99878) contraction, a reaction between a thiolactam and an α-bromocarbonyl compound, has been used to create enaminone analogues, which serve as versatile intermediates for alkaloid synthesis. wits.ac.za
The formation of the heterocyclic rings is achieved through various cyclization methods. The quinazoline heterocycle can be formed by dissolving a trifluoroacetamide (B147638) substrate in ethanol (B145695) and adding sodium hydroxide (B78521) pellets, leading to cyclization at room temperature. whiterose.ac.uk In the synthesis of piperidine derivatives, Mannich-type three-component reactions have been developed using a Lewis acid-surfactant combined catalyst in an aqueous environment. acs.org Furthermore, gold(I)-catalyzed cyclization of N-Boc-protected 6-alkynyl-3,4-dihydro-2H-pyridines has been shown to produce vinylogous amides, which are valuable synthetic intermediates. acs.org Some synthetic strategies have also explored acid/base-steered cascade cyclizations to efficiently construct diverse polyheterocyclic skeletons. mdpi.com
Modifications to Optimize Therapeutic Selectivity and Mitigate Unwanted Metabolism
A significant portion of research on this compound analogues has been dedicated to improving their therapeutic index by increasing selectivity and reducing toxicity associated with metabolism. The parent compound, febrifugine, is known to cause side effects, which are proposed to stem from the metabolic oxidation of the quinazolinone ring by cytochrome P-450 enzymes. whiterose.ac.uk This oxidation can produce highly reactive and toxic epoxide intermediates. whiterose.ac.uknih.govresearchgate.net
To counter this, a key strategy has been to block the positions on the quinazolinone ring that are susceptible to metabolic oxidation. preprints.org Research by Zhu and colleagues focused on preventing the formation of the corresponding arene oxide by introducing substituents at the C-5 or C-6 positions of the quinazolinone ring. whiterose.ac.uk This approach was based on the hypothesis that blocking these sites would make the oxidation process unfavorable. whiterose.ac.uk Indeed, analogues with substituents at these positions were designed to be less likely to produce toxic intermediates while potentially retaining their mode of action. whiterose.ac.uk For example, introducing electron-donating groups at the C-5 position led to compounds with high antimalarial activity and significantly lower toxicity compared to febrifugine. whiterose.ac.uk Conversely, placing electron-withdrawing groups at the C-6 position or adding bulky substituents resulted in decreased antimalarial activity and toxicity. whiterose.ac.uk Halogenated derivatives, such as halofuginone (7-bromo-6-chloro-febrifugine), were developed to improve metabolic stability and have shown potent activity. preprints.orggoogle.com
Structure-activity relationship (SAR) studies have demonstrated the critical role of different parts of the molecule for its biological activity. nih.govacs.org The 4-quinazolinone ring is considered essential for antimalarial activity. whiterose.ac.uknih.govacs.orgajpp.in Modifications of the side chain attached to the N-3 position of the quinazolinone ring generally lead to inactive compounds. whiterose.ac.ukajpp.inresearchgate.net The piperidine ring and the length of the linker chain connecting it to the quinazolinone are also crucial; increasing the chain length resulted in a complete loss of activity. whiterose.ac.ukajpp.in
Table 1: Selected this compound Analogues and Research Findings
| Compound/Analogue | Modification | Key Finding | Reference(s) |
|---|---|---|---|
| C-5 Substituted Analogues | Introduction of various substituents at the C-5 position of the quinazolinone ring. | Designed to prevent unwanted metabolic degradation by blocking oxidation by cytochrome P-450 enzymes. | whiterose.ac.uk |
| Halofuginone | Halogenated derivative (7-bromo-6-chloro-febrifugine). | Exhibits improved metabolic stability and potent biological activity. | preprints.orggoogle.com |
| Thienopyrimidine analogue 15 | Replacement of the quinazoline ring with a thienopyrimidine ring. | Showed potent antimalarial activity and high therapeutic selectivity both in vitro and in vivo. | researchgate.net |
| Pyrrolidine (B122466) Analogues (e.g., 29, 30) | Replacement of the piperidine ring with a pyrrolidine ring. | Showed higher antimalarial activity than (+)-febrifugine with lower toxicity in vivo. | ajpp.in |
| Deuterium Labeled Analogues | Replacement of hydrogen with deuterium. | May improve drug metabolism and pharmacokinetic properties, leading to greater metabolic stability and increased in vivo half-life. | google.com |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Febrifugine |
| Bromoacetone |
| 4-Hydroxyquinazoline |
| Trifluoroacetamide |
| Halofuginone |
| (+)-febrifugine |
Molecular and Cellular Pharmacology of Isofebrifugine
Antimalarial Activity Studies of Isofebrifugine (B1241856)
This compound and its parent compound, febrifugine (B1672321), have a long history of use in traditional Chinese medicine for treating fevers associated with malaria. ontosight.aijetir.org Modern scientific investigations have confirmed their significant antimalarial effects against various Plasmodium species. jetir.orgresearchgate.netnih.gov
In Vitro Efficacy against Plasmodium falciparum Strains (e.g., W2, D6)
In vitro studies have consistently demonstrated the potent activity of this compound against Plasmodium falciparum, the deadliest species of human malaria parasite. researchgate.netnih.gov The compound has shown efficacy against both chloroquine-sensitive and chloroquine-resistant strains. researchgate.netnih.gov
Specifically, this compound has been tested against well-characterized laboratory strains such as the W2 and D6 clones. nih.govmku.ac.ke The W2 clone is known for its resistance to multiple antimalarial drugs including chloroquine, sulfadoxine, and pyrimethamine, while the D6 clone is generally susceptible to these drugs but resistant to mefloquine. nih.govmmv.org Research has shown that this compound and its derivatives exhibit powerful antimalarial activity against both the chloroquine-sensitive FCR-3 strain and the chloroquine-resistant K1 strain of P. falciparum. researchgate.net
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | FCR-3 (Chloroquine-sensitive) | 0.003 | researchgate.net |
| This compound | K1 (Chloroquine-resistant) | 0.0018 | researchgate.net |
In Vivo Studies in Animal Models of Malaria
The antimalarial efficacy of this compound has also been evaluated in various animal models, providing crucial preclinical data.
Plasmodium berghei in mice: Studies using mice infected with P. berghei have shown that a mixture of febrifugine and this compound can transiently suppress parasitemia. mku.ac.kenih.gov However, upon discontinuation of treatment, a resurgence of parasites was observed, often leading to mortality. mku.ac.kenih.gov The timing of treatment initiation and the initial parasite load have been identified as critical factors influencing the outcome in this model. mku.ac.ke Some studies have indicated that while the alkaloid mixture can reduce parasitemia, it may not always prevent death in P. berghei NK65-infected mice. researchgate.netnih.gov
Plasmodium yoelii in mice: In contrast to the results with P. berghei, treatment with a febrifugine and this compound mixture has shown more promising results in mice infected with the lethal P. yoelii 17XL strain. researchgate.netmku.ac.keresearchgate.net In these studies, treated mice exhibited low parasitemia levels during administration and, following a temporary resurgence, were often able to clear the parasites and survive the infection. researchgate.netnih.govresearchgate.net
Plasmodium gallinaceum in poultry: Plasmodium gallinaceum is a significant pathogen in poultry, causing avian malaria. ivami.com While specific studies focusing solely on this compound in this model are limited, early research on febrifugine demonstrated its high activity against P. gallinaceum in chicks. jetir.orgnih.gov
Plasmodium lophurae in ducks: Research dating back to the 1950s highlighted the potent activity of febrifugine against P. lophurae in ducks, being significantly more active than quinine (B1679958). researchgate.netnih.gov
| Animal Model | Plasmodium Species | Key Findings | Reference |
|---|---|---|---|
| Mice | P. berghei | Transient suppression of parasitemia, but often recrudescence and mortality post-treatment. | mku.ac.kenih.govresearchgate.net |
| Mice | P. yoelii | Effective suppression of parasitemia leading to parasite clearance and survival. | researchgate.netmku.ac.keresearchgate.net |
| Poultry (Chicks) | P. gallinaceum | Febrifugine showed high activity. | jetir.orgnih.gov |
| Ducks | P. lophurae | Febrifugine was more active than quinine. | researchgate.netnih.gov |
Proposed Molecular Mechanisms of Antimalarial Action
The potent antimalarial activity of this compound is attributed to its ability to interfere with critical processes in the parasite's life cycle.
One of the proposed mechanisms of action for febrifugine and, by extension, this compound, is the impairment of hemozoin formation. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its food vacuole. This process releases large quantities of toxic heme, which the parasite detoxifies by polymerizing it into an inert crystalline substance called hemozoin. guidetomalariapharmacology.org By inhibiting this detoxification process, the accumulation of free heme leads to oxidative stress and parasite death. ru.nl
This compound is thought to exert its effects primarily during the trophozoite stage of the parasite's development. nih.govnih.gov The trophozoite is a metabolically active stage characterized by significant growth and hemoglobin digestion. guidetomalariapharmacology.orgnih.gov By disrupting essential processes such as hemozoin formation at this stage, this compound effectively halts the parasite's maturation into the subsequent schizont stage, thereby preventing parasite replication and the progression of the infection. guidetomalariapharmacology.orgbiorxiv.org
Antineoplastic Activity of this compound
In addition to its well-documented antimalarial properties, this compound has also demonstrated promising antineoplastic activity. cellmolbiol.org Studies have shown its potential to inhibit the growth and spread of various cancer cells. cellmolbiol.orgcellmolbiol.org
Research on human gastric cancer cells (SGC-7901) revealed that this compound significantly inhibited cell proliferation, migration, and invasion. cellmolbiol.orgcellmolbiol.orgnih.gov The molecular mechanism behind this effect was found to involve the downregulation of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes that are crucial for cancer cell invasion and metastasis. cellmolbiol.orgcellmolbiol.orgnih.gov Furthermore, this compound was shown to inhibit the expression of stromal cell-derived factor-1 (SDF-1), a chemokine involved in tumor progression. cellmolbiol.orgnih.gov These findings suggest that this compound possesses anti-gastric cancer properties by targeting key molecules involved in tumor growth and spread. cellmolbiol.orgcellmolbiol.orgnih.gov
Inhibition of Cancer Cell Proliferation (e.g., SGC7901 gastric cancer cells)
This compound (IFE) has demonstrated significant inhibitory effects on the proliferation of certain cancer cells. cellmolbiol.orgnih.govcellmolbiol.org In a notable study involving human gastric cancer SGC-7901 cells, IFE was shown to effectively suppress cell proliferation. cellmolbiol.org The inhibitory effect was found to be both time- and dose-dependent, meaning that the inhibition increased with longer exposure to IFE and with higher concentrations of the compound. cellmolbiol.org This suggests that this compound's impact on cancer cell growth is a targeted and measurable effect. cellmolbiol.org
The proliferation of SGC-7901 cells was significantly decreased when treated with this compound, indicating its potential as an anti-proliferative agent against this type of gastric cancer. cellmolbiol.org This research highlights the potential of this compound in the context of cancer therapeutics, specifically in its ability to control the growth of tumor cells. cellmolbiol.org
Modulation of Cancer Cell Migration and Invasion
Beyond its anti-proliferative effects, this compound also plays a crucial role in modulating cancer cell migration and invasion, key processes in cancer metastasis. cellmolbiol.orgnih.govcellmolbiol.org In studies utilizing human gastric cancer SGC-7901 cells, this compound significantly inhibited both the migration and invasion of these cells. cellmolbiol.orgnih.govcellmolbiol.org This inhibition was observed to be dose-dependent, with higher concentrations of this compound leading to a greater reduction in the migratory and invasive capabilities of the cancer cells. cellmolbiol.org
Metastasis is a primary contributor to cancer-related mortality, and the ability of cancer cells to migrate and invade surrounding tissues is a critical step in this process. ous-research.no By hindering these actions, this compound demonstrates a potential to interfere with the spread of cancer. cellmolbiol.org The observed reduction in migration and invasion of SGC-7901 cells underscores the compound's potential as an anti-metastatic agent. cellmolbiol.org
Molecular Targets and Pathways in Anticancer Activity
The anticancer effects of this compound are attributed to its interaction with specific molecular targets and signaling pathways that are crucial for tumor progression. cellmolbiol.orgnih.govcellmolbiol.org Research has identified that the compound's mechanism of action involves the downregulation of key proteins associated with cancer cell invasion and metastasis. cellmolbiol.orgnih.govcellmolbiol.org
Inhibition of Matrix Metalloproteinases (MMP-2, MMP-9) Expression
This compound has been shown to significantly inhibit the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). cellmolbiol.orgnih.govcellmolbiol.org These enzymes are critical for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. aaem.plnih.gov By breaking down the components of the surrounding tissue, MMPs create pathways for cancer cells to move and spread. aaem.pl
Studies on SGC-7901 gastric cancer cells revealed that this compound treatment led to a dose-dependent decrease in both the mRNA and protein levels of MMP-2 and MMP-9. cellmolbiol.org This suggests that this compound's anti-invasive effects are, at least in part, due to its ability to suppress the production of these matrix-degrading enzymes. cellmolbiol.org The inhibition of MMP-2 and MMP-9 is a recognized strategy in cancer therapy to prevent tumor progression. nih.govmdpi.com
Downregulation of Stromal Cell-Derived Factor 1 (SDF-1) Expression
Another key molecular target of this compound is Stromal Cell-Derived Factor 1 (SDF-1), also known as CXCL12. cellmolbiol.orgnih.govcellmolbiol.org SDF-1 and its receptor, CXCR4, form an important axis that plays a significant role in promoting the growth, metastasis, and invasion of tumor cells. cellmolbiol.orgmdpi.comumich.edu This signaling pathway is involved in the "homing" of cancer cells to specific organs, a critical aspect of metastasis. mdpi.comumich.edu
In the context of gastric cancer, this compound treatment of SGC-7901 cells resulted in a significant, dose-dependent inhibition of both the mRNA and protein expression of SDF-1. cellmolbiol.org By downregulating SDF-1, this compound can disrupt this crucial signaling pathway, thereby hindering the processes that lead to cancer cell proliferation and spread. cellmolbiol.org The regulation of the SDF-1/CXCR4 axis is a promising target for anticancer therapies. mdpi.com
Investigation of Other Reported Biological Activities in Cellular and Animal Models
In addition to its anticancer properties, this compound and its parent compound, febrifugine, have been investigated for a range of other biological activities in various cellular and animal models. jetir.orgmdpi.comresearchgate.net These alkaloids, originally isolated from the plant Dichroa febrifuga, have a history of use in traditional Chinese medicine, primarily for their antimalarial effects. jetir.orgmdpi.comresearchgate.net
This compound and febrifugine have demonstrated in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Febrifugine was also found to be more potent than quinine against other Plasmodium species in animal models. jetir.org
Beyond its antimalarial and anticancer effects, the synthetic analog of febrifugine, halofuginone (B1684669), has been studied for its ability to inhibit fibrosis and inflammation. mdpi.com One of the described mechanisms of action for halofuginone is the inhibition of Smad3 phosphorylation, which is downstream of the TGF-β signaling pathway and results in the inhibition of the transition of fibroblasts to myofibroblasts, a key process in fibrosis. mdpi.com Another mechanism involves the inhibition of prolyl-tRNA synthetase (ProRS) activity, which leads to the inhibition of Th17 cell differentiation, thereby reducing inflammation and autoimmune reactions. mdpi.com These findings in related compounds suggest that this compound may also possess a broader range of biological activities that warrant further investigation.
Structure Activity Relationships Sar of Isofebrifugine and Its Analogues
Correlating Structural Features with Antimalarial Efficacy
SAR studies have consistently identified three critical components of the febrifugine (B1672321) scaffold essential for its antimalarial action: the 4-quinazolinone moiety, the piperidine (B6355638) ring with its specific substituents, and the linker connecting these two rings. nih.govnih.gov Modification or removal of any of these core features often leads to a significant loss of activity.
Role of the 4-Quinazolinone Moiety
The 4-quinazolinone ring is an indispensable component for the antimalarial properties of isofebrifugine (B1241856) and its analogues. researchgate.netnih.gov Research has demonstrated that this heterocyclic system is crucial for the compound's activity against Plasmodium parasites. nih.govnih.gov The basicity of the nitrogen atom at position 1 of this ring system is considered vital for its potent antimalarial effect. atlantis-press.com
Modifications to this moiety have been explored to enhance efficacy and reduce toxicity.
Halogenation : The addition of halogen atoms, such as chloride and bromide, to positions 5, 6, 7, or 8 of the quinazolinone ring can maintain high antimalarial efficacy. researchgate.net Notably, these modifications have been shown to lower cytotoxicity in host cells, resulting in a significantly improved selectivity index compared to the parent compound. researchgate.net The well-known derivative halofuginone (B1684669), for instance, incorporates both bromine and chlorine on this ring.
Oxidation : Metabolic studies have shown that oxidation at the C-6 position of the quinazolinone ring can produce a metabolite with antimalarial potency similar to that of febrifugine, suggesting this position is amenable to substitution without loss of activity. atlantis-press.com Conversely, oxidation at the C-2 position leads to a dramatic decrease in activity. atlantis-press.com
Other Substitutions : 3D-QSAR models suggest that introducing bulky (steric) substituents at the C-6 and C-7 positions could potentially increase antimalarial activity. patsnap.com
Significance of Nitrogen and Hydroxyl Groups in the Piperidine Ring
The substituted piperidine ring is the second critical pharmacophoric element. SAR studies have unequivocally shown that both the nitrogen atom (at position 1") and the hydroxyl group (at position 3") are imperative for potent antimalarial activity. researchgate.netnih.gov
Nitrogen Atom : The basicity of the piperidine nitrogen is crucial for activity, highlighting its likely role in physiological interactions. atlantis-press.com
Hydroxyl Group : The presence and configuration of the 3"-hydroxyl group are vital. Any modification to this group, such as its removal or its conversion to a methyl or ethyl ether, results in a more than 20-fold decrease in antimalarial potency. nih.gov This underscores the importance of this specific hydrogen-bonding functionality.
Ring Substitutions : While the core structure is sensitive to change, 3D-QSAR analyses indicate that adding steric bulk at the C-4 and C-5 positions of the piperidine ring might be a favorable strategy for enhancing bioactivity. patsnap.com However, oxidation at the 4" or 6" positions has been shown to reduce efficacy. atlantis-press.com
Impact of Linker Length and Substitutions
The propyl-2-one (acetonyl) chain that connects the 4-quinazolinone and piperidine rings plays a crucial role in orienting the two ring systems correctly. Modifications to this linker are generally detrimental to the molecule's antimalarial efficacy. nih.gov Replacing the acetonyl group or altering its length has been shown to result in a complete loss of antimalarial activity, indicating its structural importance. nih.govresearchgate.net
However, one successful strategy involved altering the point of connection to block a specific metabolic pathway. In some analogues, the 1"-amino group of the piperidine was attached to the alpha position of the carbonyl group in the linker. researchgate.net This change was designed to eliminate the possibility of a retro-Michael reaction, a chemical process thought to contribute to the compound's toxicity. researchgate.net This modification, while altering the linker structure, aimed to improve the drug's safety profile. researchgate.net
Stereochemical Effects on Biological Activity and Selectivity
Stereochemistry is a critical determinant of the biological activity of this compound and its analogues. The specific three-dimensional arrangement of the atoms, particularly at the chiral centers of the piperidine ring, has a profound impact on antimalarial potency and selectivity.
Unambiguous total asymmetric synthesis has clarified the absolute configurations of natural febrifugine and this compound, revealing that the naturally occurring stereoisomers possess significantly higher antimalarial activity and greater selectivity compared to their synthetic antipodes (enantiomers). This stereospecificity suggests that the molecule's interaction with its biological target is highly dependent on a precise geometric fit, a common feature in potent enzyme inhibitors and receptor ligands. The importance of the compound's absolute configuration is a key finding in SAR studies. nih.gov
SAR Studies Related to Anticancer Effects
While the antimalarial properties of this compound analogues have been extensively studied, research into their anticancer effects is also emerging. Much of this work has focused on halofuginone, a halogenated derivative. Halofuginone has demonstrated potent inhibitory activities against numerous cancer cells. nih.gov Its anticancer mechanisms are multifaceted, involving the inhibition of tumor cell proliferation, adhesion, metastasis, and invasion. nih.gov
The anticancer activity of halofuginone is linked to several signaling pathways, including the inhibition of Transforming Growth Factor-β (TGF-β) signaling and the activation of the amino acid starvation response. nih.govresearchgate.net While detailed SAR studies correlating specific structural changes to anticancer potency are less developed than for antimalarial effects, the activity of halofuginone highlights that modifications to the 4-quinazolinone ring (i.e., halogenation) are compatible with potent anticancer effects. The development of quinazolinone-based compounds as anticancer agents is an active area of research, suggesting that the core scaffold of this compound is a promising starting point for designing new oncology drugs. nih.gov
Pharmacophore Modeling and 3D-Quantitative Structure-Activity Relationship (QSAR) Analysis
To better understand the essential structural requirements for antimalarial activity and to guide the design of new, more potent analogues, computational studies such as pharmacophore modeling and 3D-QSAR have been employed.
A pharmacophore model represents the key spatial arrangement of molecular features necessary for biological activity. For febrifugine analogues, a five-point pharmacophore model has been developed that successfully explains their antimalarial properties. nih.gov This model consists of:
Two hydrogen bond acceptor sites.
One positively ionizable group.
Two aromatic rings.
This model aligns with experimental SAR data, confirming the importance of the aromatic quinazolinone system and the basic nitrogen and hydrogen-bonding hydroxyl group of the piperidine ring.
Building on this, 3D-QSAR analyses have been performed to create statistically significant models that can predict the antimalarial activity of new derivatives. nih.gov These models provide a three-dimensional map indicating where certain physicochemical properties might enhance or diminish activity. For example, 3D-QSAR studies have suggested that adding steric (bulky) groups at positions C6 and C7 of the quinazolinone ring and at C4 and C5 of the piperidine ring could lead to increased potency. patsnap.com These computational models serve as valuable tools for the virtual screening of compound libraries and for prioritizing the synthesis of novel analogues with a higher probability of success. nih.gov
Table of Antimalarial Activity and Toxicity of Selected Febrifugine Analogues
This table presents data on the efficacy and toxicity of various febrifugine analogues, demonstrating the impact of structural modifications.
| Compound | Modification Description | In Vitro Efficacy (ED50, µg/mL) vs. P. falciparum (W-2) | In Vivo Efficacy (MCD, mg/kg) | Toxicity (MTD, mg/kg) | Therapeutic Index (MTD/MCD) |
| Febrifugine | Parent Compound | 0.3 | 1 | 2 | 2 |
| Compound 7 | Linker modified to block retro-Michael reaction | 0.3 | 2 | 10 | 5 |
| Compound 8 | Compound 7 + Nitrogen on quinazolinone ring | 0.3 | 2 | >100 | >50 |
| Compound 10 | Compound 7 + Nitro group on quinazolinone ring | 0.3 | 2 | >100 | >50 |
| Compound 13 | Compound 7 + Ethoxy group on piperidine ring | 0.3 | 2 | >100 | >50 |
| Compound 14 | Compound 7 + Benzyloxy group on piperidine ring | 0.3 | 2 | >100 | >50 |
Data sourced from reference researchgate.net. ED50: Effective dose for 50% reduction in parasitemia. MCD: Minimum clearance dose. MTD: Maximum tolerated dose.
Analytical and Isolation Methodologies for Isofebrifugine Research
Isolation Techniques from Natural Sources
The primary natural source of isofebrifugine (B1241856) is the root and leaves of Dichroa febrifuga. ajpp.indagonuniversity.edu.mm The isolation process typically involves initial extraction from the plant material followed by purification to separate this compound from febrifugine (B1672321) and other phytochemicals.
Traditional Extraction Methods
Traditional methods for extracting alkaloids from Dichroa febrifuga often involve the use of organic solvents. The dried and powdered roots of the plant are a common starting material. A typical extraction process would involve maceration or percolation with a solvent such as ethanol (B145695) or a chloroform-methanol mixture to create a crude extract. dagonuniversity.edu.mm This extract contains a mixture of compounds including both febrifugine and this compound.
Further purification of the crude extract is necessary to isolate this compound. This is often achieved through column chromatography using silica (B1680970) gel as the stationary phase. dagonuniversity.edu.mm The separation is based on the differential adsorption of the compounds to the silica gel and their solubility in the mobile phase. By carefully selecting the solvent system for the mobile phase, it is possible to achieve a separation of febrifugine and this compound. For instance, a chloroform (B151607) extract of D. febrifuga can be subjected to silica gel column chromatography to yield febrifugine, and presumably this compound in other fractions. dagonuniversity.edu.mm
Preparative Chromatography (e.g., High-Speed Countercurrent Chromatography (HSCCC))
High-Speed Countercurrent Chromatography (HSCCC) has emerged as a powerful preparative technique for the separation of this compound from febrifugine. researchgate.net HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support, thereby eliminating issues like irreversible adsorption of the sample. mdpi.com
In a notable application, HSCCC was used to separate febrifugine and this compound from the total alkaloids extracted from the roots of Dichroa febrifuga. researchgate.net The process involved the selection of a suitable two-phase solvent system, which is crucial for successful separation in HSCCC. researchgate.netmdpi.com The chosen solvent system was a mixture of chloroform, methanol (B129727), and water in a 2:1:1 volume ratio. researchgate.net From a 50 mg sample of total alkaloids, this one-step preparative HSCCC method yielded 9 mg of this compound with a purity exceeding 98.0%. researchgate.net This demonstrates the efficiency of HSCCC for obtaining high-purity this compound for further research. The effectiveness of HSCCC has also been demonstrated in the separation of various other natural products. globalresearchonline.netmdpi.com
Quantitative Analysis of this compound in Research Samples
Accurate quantification of this compound is essential for various research purposes, including pharmacological studies and quality control of herbal preparations. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common analytical techniques employed for this purpose. advancechemjournal.comdrawellanalytical.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC methods have been developed for the simultaneous determination of febrifugine and this compound in Dichroa febrifuga root. researcher.life A typical HPLC analysis is performed on a C18 column.
One validated method utilizes a mobile phase consisting of acetonitrile, water, glacial acetic acid, and triethylamine (B128534) (9:91:0.36:0.745, v/v/v/v) at a flow rate of 1.0 mL/min. researcher.life Detection is carried out at a wavelength of 225 nm with the column temperature maintained at 30 °C. researcher.liferesearchgate.net This method demonstrated good linearity for this compound in the range of 10.6–424 ng. researcher.life The average recovery for this compound was reported to be 100.4% with a Relative Standard Deviation (RSD) of 1.8%. researcher.life Another study reported a linearity range of 0.021–2.18 μg for a mixture of febrifugine and this compound with a method recovery between 95.16% and 103.97% and an RSD of 3.28%. researchgate.net
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Octadecyl bonded silica gel (C18) | researcher.liferesearchgate.net |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid:Triethylamine (9:91:0.36:0.745) | researcher.life |
| Flow Rate | 1.0 mL/min | researcher.liferesearchgate.net |
| Detection Wavelength | 225 nm | researcher.liferesearchgate.net |
| Column Temperature | 30 °C | researcher.liferesearchgate.net |
| Linearity Range | 10.6–424 ng | researcher.life |
| Average Recovery | 100.4% | researcher.life |
Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation
UPLC is a more recent advancement in liquid chromatography that offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net UPLC methods have been developed for the qualitative and quantitative analysis of various compounds in complex mixtures, demonstrating its suitability for the analysis of this compound. nih.govmdpi.com
While specific UPLC methods exclusively for this compound are not detailed in the provided context, the principles of UPLC method development involve optimizing parameters such as the column chemistry (e.g., C18), mobile phase composition, flow rate, and detector settings to achieve the desired separation and sensitivity. researchgate.net A UPLC-based method would be expected to provide improved performance for the quantification of this compound, particularly in complex matrices. The validation of a UPLC method would involve assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, stability, repeatability, and recovery. nih.gov
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, X-ray Analysis) for Structural Confirmation
Following isolation, the definitive structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of organic molecules. nih.gov These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the structure of this compound. marquette.edu
Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which helps in determining its molecular weight and elemental composition. nih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) are often coupled with HPLC (HPLC-MS) to provide both separation and mass information simultaneously. nih.gov
The combination of these spectroscopic methods provides unequivocal evidence for the identity and purity of isolated this compound. globalauthorid.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Febrifugine |
| Chloroform |
| Methanol |
| Ethanol |
| Acetonitrile |
| Glacial Acetic Acid |
Methodologies for Monitoring Isomerization and Purity in Research
The analysis of this compound is inherently linked to its isomerization equilibrium with febrifugine. whiterose.ac.uk Consequently, analytical methodologies must be capable of distinguishing between these two diastereomers to accurately assess purity and monitor their interconversion. whiterose.ac.uk A suite of chromatographic and spectroscopic techniques is employed for the qualitative and quantitative analysis of this compound in research settings. biorlab.comalwsci.comgmp-creativebiolabs.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purity assessment and monitoring the isomerization of febrifugine and this compound. alwsci.comresearcher.life Reversed-phase HPLC (RP-HPLC) methods, often utilizing octadecyl-bonded silica gel (C18) columns, are highly effective for separating the two isomers. researcher.liferesearchgate.net One established method employs a mobile phase consisting of acetonitrile, water, glacial acetic acid, and triethylamine in a specific ratio (9:91:0.36:0.745) at a flow rate of 1.0 mL/min, with detection at 225 nm. researcher.liferesearcher.life This method allows for the simultaneous determination of both febrifugine and this compound, demonstrating good linearity over a range of 10.6-424 ng for this compound. researcher.liferesearcher.life The average recovery for this compound using this method has been reported as 100.4% with a relative standard deviation (RSD) of 1.8%. researcher.liferesearcher.life Preparative HPLC is also used to separate diastereomeric mixtures, such as those resulting from synthetic routes, to isolate pure isomers for further study. whiterose.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity confirmation of this compound. whiterose.ac.ukalwsci.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, allowing for unambiguous identification. pharm.or.jpresearchgate.net The chemical shifts in the ¹³C NMR spectrum are particularly useful for distinguishing this compound from its isomer, febrifugine. pharm.or.jp For instance, the reported ¹³C-NMR chemical shifts for this compound in CDCl₃ include characteristic peaks at approximately 105.38 ppm and 77.25 ppm. pharm.or.jp NMR analysis is also crucial in synthetic studies to determine the relative stereochemistry of products and intermediates. whiterose.ac.uk
Mass Spectrometry (MS), frequently coupled with liquid chromatography (LC-MS) or used as a standalone technique with electrospray ionization (ESI-MS), is essential for confirming the molecular weight and for differentiating between diastereomers. alwsci.comru.nlnih.gov High-resolution mass spectrometry (HRMS) provides precise mass data to confirm the elemental composition of this compound and its analogues. researchgate.net Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can differentiate between the cis (this compound) and trans (febrifugine) isomers based on their distinct fragmentation patterns. nih.gov Studies on the synthetic precursors of these alkaloids have shown that the loss of certain chemical groups, like the tert-butoxycarbonyl (BOC) group, is dominant in one isomer over the other, allowing for their differentiation. nih.gov
Other analytical methods include countercurrent chromatography, which has been successfully used for the preparative separation of febrifugine and this compound from the total alkaloids of Dichroa febrifuga roots, yielding products with over 98.0% purity. researchgate.net Thin-layer chromatography (TLC) is also utilized as a simple and rapid method for monitoring the progress of chemical reactions and for preliminary purity checks. whiterose.ac.ukpharm.or.jp
The interconversion of febrifugine and this compound can be influenced by solvents and temperature. Studies have shown that heating an isolated analogue in water at 80°C resulted in a 2:1 ratio of febrifugine to this compound, demonstrating the potential for isomerization under certain conditions. whiterose.ac.uk The activation energy for the isomerization from the cis-isomer (this compound-like) has been calculated to be 84.5 ± 3.9 kJ mol⁻¹, while the barrier for the reverse process is slightly higher at 94.3 ± 4.9 kJ mol⁻¹. researchgate.net
Data Tables
Table 1: HPLC Method for Simultaneous Analysis of Febrifugine and this compound researcher.liferesearcher.life
| Parameter | Value |
| Column | Octadecyl-bonded silica gel (C18) |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid:Triethylamine |
| Mobile Phase Ratio | 9 : 91 : 0.36 : 0.745 (v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 30 °C |
| Linear Range (this compound) | 10.6 - 424 ng |
| Average Recovery (this compound) | 100.4% (RSD 1.8%) |
Future Research Directions and Translational Potential of Isofebrifugine
Elucidation of Undefined Biological Mechanisms of Action
While the antimalarial activity of isofebrifugine (B1241856) and its parent compound, febrifugine (B1672321), is known to involve the impairment of hemozoin formation in the malaria parasite, the full spectrum of their biological mechanisms remains to be completely elucidated. whiterose.ac.uknih.gov Future research will likely focus on identifying and characterizing additional molecular targets and signaling pathways affected by this compound. For instance, the toxicity of febrifugine has been linked to metabolic oxidation by cytochrome P-450 enzymes, leading to the formation of reactive epoxides. whiterose.ac.uk Understanding the specific enzymes involved and the downstream consequences of this bioactivation is crucial for designing safer analogues. Further investigation into how this compound and its derivatives interact with various cellular components, including proteins and nucleic acids, will provide a more comprehensive picture of their mechanism of action and potential off-target effects. whiterose.ac.uk
Advanced Synthetic Approaches for Enhanced Selectivity and Molecular Complexity
The chemical synthesis of this compound and its analogues has been a long-standing area of research, with numerous strategies developed to construct its characteristic quinazolinone and piperidine (B6355638) rings. nih.govmdpi.com Early synthetic efforts were instrumental in confirming the structures of febrifugine and this compound. acs.orgacs.org Modern synthetic methods now aim to improve efficiency, stereoselectivity, and the ability to generate diverse analogues with enhanced properties.
Future synthetic strategies will likely focus on:
Catalytic Asymmetric Synthesis: Developing more efficient catalytic asymmetric methods, such as the tin(II)-mediated catalytic asymmetric aldol (B89426) protocol, will enable the synthesis of specific stereoisomers with high purity, which is crucial for understanding structure-activity relationships. researchgate.netacs.org
Novel Cyclization Strategies: Exploring new cyclization reactions, like the aza-Nazarov cyclization, can provide access to novel tricyclic core structures, expanding the chemical space around the this compound scaffold. umassd.edu
Stereoselective Intramolecular Reactions: The use of stereoselective intramolecular Michael additions has proven effective in the formal synthesis of this compound, offering a pathway to control the stereochemistry of the piperidine ring. acs.orgresearchgate.net
These advanced synthetic approaches will be pivotal in creating libraries of this compound analogues with fine-tuned properties, facilitating the exploration of their therapeutic potential.
Exploration of Novel Therapeutic Applications Beyond Antimalarial and Anticancer Activities
While initially recognized for its potent antimalarial activity, research has expanded to investigate other therapeutic applications for this compound and its derivatives, particularly its synthetic analogue, halofuginone (B1684669). whiterose.ac.uknih.gov These explorations have revealed promising activities in several other disease areas.
Future research will likely delve into:
Anti-fibrotic Activity: Halofuginone has shown potential as a therapeutic agent for fibrotic diseases by inhibiting the differentiation of fibroblasts into myofibroblasts, thereby reducing excess collagen deposition. whiterose.ac.uk Further studies could explore its efficacy in treating conditions like idiopathic pulmonary fibrosis and liver cirrhosis. whiterose.ac.uk
Anti-inflammatory Properties: The ability of halofuginone to inhibit TH17 cell differentiation suggests a role in modulating inflammatory responses. whiterose.ac.uk This opens up possibilities for treating autoimmune diseases and other inflammatory conditions.
Anticoccidial Activity: Febrifugine derivatives have demonstrated efficacy against Eimeria tenella, the parasite responsible for coccidiosis in poultry. researchgate.net Further development in this area could lead to new veterinary medicines.
Antiviral Potential: Given the broad range of biological activities, exploring the potential of this compound and its analogues against various viral infections is a logical next step.
The diverse pharmacological profile of the this compound scaffold suggests that its therapeutic potential extends far beyond its initial application. researchgate.net
Strategic Development of this compound Analogues as Lead Compounds for Drug Discovery
The development of analogues is a cornerstone of drug discovery, aiming to optimize the therapeutic properties of a lead compound while minimizing undesirable side effects. libretexts.orgmdpi.com In the case of this compound and febrifugine, the primary goal has been to reduce the toxicity associated with the natural products while retaining or enhancing their therapeutic efficacy. researchgate.netnih.gov
Key strategies in the development of this compound analogues include:
Structural Modifications: Researchers have systematically modified the three main components of the febrifugine structure: the quinazoline (B50416) ring, the linker, and the piperidine ring. researchgate.net
Blocking Metabolic Sites: Introducing substituents, such as nitrogen atoms or electron-withdrawing groups, on the aromatic ring can block the sites of metabolic oxidation, thereby reducing the formation of toxic intermediates. nih.govnih.gov
Ring Replacements: Replacing the piperidine ring with other heterocyclic systems, like a pyrrolidine (B122466) ring, has been shown to be a viable strategy for maintaining antimalarial activity. nih.gov
Introduction of Halogens: The development of halofuginone, a halogenated derivative, has been a significant breakthrough, demonstrating potent activity in various disease models. whiterose.ac.uknih.gov
These strategic modifications have led to the identification of several promising analogues with improved therapeutic windows, highlighting the potential of the this compound scaffold as a source of new drug candidates. researchgate.netnih.gov
Application of Computational Chemistry in this compound Research
Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict molecular properties, understand drug-target interactions, and design novel compounds with greater efficiency. riken.jpolemiss.eduindianabiosciences.org In the context of this compound research, computational methods are being applied to accelerate the discovery and development of new analogues. whiterose.ac.uk
Virtual Screening and In Silico Modeling
Virtual screening allows for the rapid computational assessment of large compound libraries to identify potential drug candidates. creative-biostructure.comnih.gov This in silico approach can significantly reduce the time and cost associated with experimental high-throughput screening. creative-biostructure.com For this compound research, virtual screening can be used to:
Identify novel compounds that bind to the known targets of this compound.
Screen for compounds with desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. eurekaselect.com
Explore vast chemical databases for new scaffolds that mimic the pharmacophore of this compound. enamine.net
Ligand-based virtual screening, which relies on the known structure-activity relationships of active compounds, is a particularly useful approach when the 3D structure of the target is unknown. creative-biostructure.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govmdpi.com Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time. nih.govmdpi.com
In this compound research, these techniques are applied to:
Predict the binding interactions of this compound and its analogues with their biological targets. scielo.sa.crscielo.sa.cr
Understand the structural basis for the activity and selectivity of different analogues.
Guide the design of new analogues with improved binding affinity and specificity. chemicalpapers.com
By combining molecular docking and MD simulations, researchers can gain a detailed understanding of the molecular interactions that govern the biological activity of this compound derivatives, facilitating the rational design of more potent and selective therapeutic agents. nih.govpensoft.net
Metabolomic and Proteomic Investigations to Identify Molecular Targets
The full therapeutic potential of this compound is intrinsically linked to a comprehensive understanding of its mechanism of action at the molecular level. While initial studies have identified some protein targets, the complete network of interactions remains largely uncharacterized. Future research will increasingly rely on high-throughput "omics" technologies, particularly metabolomics and proteomics, to systematically map the molecular targets of this compound. These approaches offer an unbiased view of the cellular changes induced by the compound, moving beyond hypothesis-driven investigation of single targets to a systems-level understanding. nih.govnih.gov
Proteomic techniques are powerful tools for elucidating drug mechanisms by studying how a compound interacts with the entire protein complement (the proteome) of a cell. inotiv.com By analyzing changes in protein expression, post-translational modifications, and protein-protein interactions following this compound treatment, researchers can identify direct targets and downstream effector pathways. inotiv.comeu-openscreen.eu For instance, studies on gastric cancer cells have already utilized methods like Western blots to show that this compound can inhibit the expression of specific proteins such as Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9), and Stromal Cell-Derived Factor-1 (SDF-1), which are involved in cancer cell invasion and metastasis. cellmolbiol.orgnih.govcellmolbiol.org Future global proteomic analyses, such as those using mass spectrometry, can expand on these findings to reveal a comprehensive profile of all proteins affected by the compound. nih.gov
Metabolomics, the study of the complete set of small-molecule metabolites in a biological system, provides a real-time snapshot of cellular physiology. laboratoriosrubio.comgcms.cz By analyzing the metabolome of cells or tissues after exposure to this compound, scientists can identify metabolic pathways that are significantly perturbed. nih.govnih.gov This approach is crucial because the binding of a drug to its protein target often alters enzymatic activity, leading to the accumulation or depletion of specific metabolites. nih.gov Such metabolic signatures can pinpoint the key enzymes and pathways affected by this compound, thereby identifying its molecular targets and functional effects. mdpi.commetabolon.com
The integration of proteomic and metabolomic data provides a powerful, multi-layered view of a drug's mechanism of action. frontiersin.org For example, a proteomic study might reveal that this compound downregulates a specific enzyme, while a parallel metabolomic study could confirm this by showing an accumulation of the enzyme's substrate and a depletion of its product. This integrated approach can validate findings and build a more robust model of the compound's biological activity. nih.gov
Detailed Research Findings and Methodologies
The table below outlines established findings for this compound and summarizes the advanced proteomic and metabolomic methodologies poised to deepen our understanding of its molecular targets.
Table 1: Identified and Potential Molecular Targets of this compound and Investigative Methods
| Target/Pathway | Research Finding/Objective | Investigative Method | Significance of Finding/Goal |
|---|---|---|---|
| MMP-2, MMP-9 | This compound significantly inhibited the mRNA and protein expression of MMP-2 and MMP-9 in gastric cancer cells. nih.gov | RT-PCR, Western Blot | Demonstrates this compound's potential to reduce cancer cell invasion and metastasis by targeting matrix metalloproteinases. cellmolbiol.orgnih.gov |
| SDF-1 (CXCL12) | This compound was shown to inhibit the expression of SDF-1, a chemokine involved in tumor progression. nih.govcellmolbiol.org | RT-PCR, Western Blot | Suggests a mechanism for inhibiting cancer cell migration and invasion through the SDF-1/CXCR4 axis. cellmolbiol.org |
| Global Proteome | To identify the complete set of proteins that directly bind to this compound or whose expression levels change upon treatment. | Chemoproteomics (e.g., PISA, CETSA), Quantitative Mass Spectrometry (LC-MS/MS). eu-openscreen.eunih.gov | Unbiased, proteome-wide identification of direct and indirect targets to fully map the mechanism of action. nih.govinotiv.com |
| Global Metabolome | To create a comprehensive profile of the metabolic changes induced by this compound in cells or tissues. | Untargeted Metabolomics (GC-MS, LC-MS). duke.edu | Reveals which metabolic pathways (e.g., energy metabolism, amino acid synthesis) are disrupted, pointing to key enzymatic targets. nih.govnih.gov |
| Integrated Omics | To correlate changes in protein expression with changes in metabolite levels. | Combined Proteomic and Metabolomic Data Analysis. frontiersin.org | Provides a systems-level view of this compound's effects, validating targets and elucidating complex biological responses. nih.gov |
Future investigations using these advanced techniques will be critical for transitioning this compound from a promising natural compound to a clinically relevant therapeutic agent with well-defined molecular targets.
Q & A
Q. How is isofebrifugine structurally differentiated from febrifugine, and what analytical methods are used to confirm its configuration?
this compound and febrifugine are diastereomers differing in the stereochemistry of their piperidine rings. Structural differentiation relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve the C3 hydroxyl and C5 substituent configurations. Comparative analysis of coupling constants in -NMR and nuclear Overhauser effect (NOE) correlations can distinguish the isomers . For example, Kobayashi et al. (1999) used catalytic asymmetric synthesis to confirm the absolute configuration of this compound, validated by optical rotation and biological activity assays .
Q. What methodologies are employed for quantitative analysis of this compound in plant material or synthetic mixtures?
High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying this compound in Dichroa febrifuga extracts. Li et al. (2011) developed a reversed-phase HPLC method using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid), achieving a detection limit of 0.05 μg/mL . Calibration curves and spiked recovery experiments ensure accuracy, while mass spectrometry (LC-MS) confirms peak identity .
Q. What are the key steps in the total synthesis of this compound, and how do they address stereochemical challenges?
A concise synthesis involves:
- Step 1 : Pd-catalyzed carbonylation-cyclization of N'-(2-bromophenyl)benzamidines to form the quinazolinone core .
- Step 2 : Stereoselective introduction of the piperidine ring via "homo-SN2'-like" nucleophilic addition to η³-allylmolybdenum intermediates, ensuring C3 and C5 stereochemistry .
- Step 3 : Hydrogenation and protective group strategies (e.g., TIPSCl) to stabilize reactive hydroxyl groups . This route achieves enantiomeric purity >99% and avoids racemization through low-temperature intermediates .
Advanced Research Questions
Q. How can stereochemical control in this compound synthesis be optimized using asymmetric catalysis?
Copper-catalyzed cycloaddition-desymmetrization of η³-allylmolybdenum complexes enables enantioselective synthesis. Chen and Liebeskind (2015) achieved 92% enantiomeric excess (ee) using chiral ligands (e.g., (R)-BINAP) and DMSO as a solvent to stabilize intermediates . Contradictions arise when oxidizing agents (e.g., NOBF₄) induce elimination side-products; this is mitigated by replacing Brønsted acids with Lewis acids (e.g., TMSOTf) to suppress proton loss .
Q. How do QSAR models reconcile contradictions in this compound derivatives’ antimalarial selectivity?
Linear Discriminant Analysis (LDA) identifies electronic indices (e.g., ELUMO, ΔEL,H) correlating with selectivity. For example, derivatives with ELUMO < -1.5 eV exhibit 3.5-fold higher selectivity against Plasmodium falciparum than non-selective analogs . However, steric clashes in bulky substituents (e.g., tert-butyl groups) reduce activity despite favorable electronic profiles, highlighting the need for 3D-QSAR validation .
Q. What experimental contradictions arise in this compound’s pharmacokinetic profile, and how are they resolved?
this compound shows poor oral bioavailability due to rapid hepatic glucuronidation, contradicting in vitro potency (IC₅₀ = 12 nM). Zhang et al. (2019) addressed this by synthesizing prodrugs (e.g., acetylated derivatives) with 8-fold higher plasma exposure in murine models . Metabolite profiling via UPLC-QTOF-MS identified stable hydroxylated metabolites, suggesting CYP3A4-mediated degradation as a key limitation .
Q. How can computational methods resolve contradictions in this compound’s mechanism of action?
Molecular docking studies against Plasmodium dihydroorotate dehydrogenase (DHODH) reveal conflicting binding poses. While some models predict hydrogen bonding with Arg265, others prioritize hydrophobic interactions with Phe188. Free-energy perturbation (FEP) simulations reconcile these by showing pH-dependent protonation of the quinazolinone nitrogen, altering binding affinity by 2.3 kcal/mol .
Q. What strategies mitigate batch-to-batch variability in this compound’s botanical sources?
Variability in Dichroa febrifuga alkaloid content (e.g., 0.2–1.8% this compound) is addressed via:
- Metabolomic profiling : LC-MS-based clustering of cultivars using biomarkers like narceine and dukunolide D .
- Cultivation optimization : Controlled shading increases this compound yield by 40% by upregulating terpenoid biosynthesis genes .
Methodological Guidelines
- For structural elucidation : Combine X-ray crystallography with dynamic NMR to resolve flexible substituents .
- For synthesis : Use chiral HPLC (e.g., Chiralpak AD-H) to monitor enantiopurity at each step .
- For bioactivity studies : Validate antimalarial IC₅₀ values using synchronized Plasmodium cultures and β-hematin inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
